molecular formula C14H9FN4O4 B11078478 4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11078478
M. Wt: 316.24 g/mol
InChI Key: DAVUGTJVJJWCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a fluorinated nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: Formation of an ether linkage between the nitrophenol and a suitable alkylating agent.

    Cyclization: Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling: The final step involves coupling the oxadiazole intermediate with a pyridine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

    Cyclization: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various cyclized products with enhanced chemical properties.

Scientific Research Applications

4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Research: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of more complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorinated nitrophenyl group and oxadiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]-2-furoate
  • 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide

Uniqueness

4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of a pyridine ring, oxadiazole ring, and fluorinated nitrophenyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9FN4O4

Molecular Weight

316.24 g/mol

IUPAC Name

5-[(5-fluoro-2-nitrophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H9FN4O4/c15-10-1-2-11(19(20)21)12(7-10)22-8-13-17-14(18-23-13)9-3-5-16-6-4-9/h1-7H,8H2

InChI Key

DAVUGTJVJJWCNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.